(S)-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride
CAS No.: 1777812-70-0
Cat. No.: VC15790813
Molecular Formula: C8H20Cl2N2
Molecular Weight: 215.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1777812-70-0 |
---|---|
Molecular Formula | C8H20Cl2N2 |
Molecular Weight | 215.16 g/mol |
IUPAC Name | [(2S)-1-propan-2-ylpyrrolidin-2-yl]methanamine;dihydrochloride |
Standard InChI | InChI=1S/C8H18N2.2ClH/c1-7(2)10-5-3-4-8(10)6-9;;/h7-8H,3-6,9H2,1-2H3;2*1H/t8-;;/m0../s1 |
Standard InChI Key | SZWLEFUUMPCNFS-JZGIKJSDSA-N |
Isomeric SMILES | CC(C)N1CCC[C@H]1CN.Cl.Cl |
Canonical SMILES | CC(C)N1CCCC1CN.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 1-position with an isopropyl group and at the 2-position with a methanamine moiety. The (S)-configuration at the stereocenter differentiates it from its (R)-enantiomer, a distinction critical for its biological interactions . The dihydrochloride salt enhances aqueous solubility, a property vital for in vitro and in vivo applications.
Molecular Formula: C₈H₁₈N₂·2HCl
Molecular Weight: 215.16 g/mol
CAS Number: 1378378-32-5
Stereochemical Significance
Enantiomeric purity profoundly impacts pharmacological activity. For example, in related pyrrolidine derivatives, (S)-enantiomers exhibit distinct receptor-binding profiles compared to (R)-forms . Computational modeling suggests that the (S)-configuration optimizes hydrogen bonding with target proteins, such as G protein-coupled receptors (GPCRs) .
Synthesis and Characterization
Synthetic Routes
The synthesis of (S)-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride involves enantioselective strategies to ensure stereochemical fidelity. A representative pathway includes:
-
Ring Formation: Cyclization of 4-isopropyl-1,3-diamine precursors under acidic conditions .
-
Chiral Resolution: Use of enantiomerically pure tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate derivatives to introduce the (S)-configuration .
-
Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride.
Key Reaction:
Analytical Characterization
Technique | Data | Significance |
---|---|---|
HPLC | >99% enantiomeric excess | Confirms stereochemical purity |
NMR | δ 1.99 (s, 3H, isopropyl CH₃) | Validates structural integrity |
MS | m/z 142.24 [M+H]⁺ | Molecular ion confirmation |
Biological Activity and Mechanism
Receptor Modulation
(S)-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride acts as a positive allosteric modulator (PAM) of GPCRs, notably the glucagon-like peptide-1 receptor (GLP-1R). In vitro assays demonstrate:
-
Calcium Flux Activation: EC₅₀ = 10 nM in HEK cells expressing hGLP-1R .
-
Insulin Secretion: Potentiates glucose-dependent insulin release in EndoC-βH1 pancreatic cells .
Comparative Enantiomer Activity:
Parameter | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
GLP-1R EC₅₀ | 10 nM | 45 nM |
Oral Bioavailability | 72% | 58% |
In Vivo Efficacy
In male Wistar rats, the (S)-enantiomer (0.2 mg/kg, ip) improved glucose tolerance by 40% compared to controls . Central administration (5 μg/kg, icv) reduced feeding behavior by 60% over 2 hours, suggesting potential anti-obesity applications .
Therapeutic Applications
Metabolic Disorders
The compound’s GLP-1R agonism positions it as a candidate for type 2 diabetes mellitus (T2DM) therapy. Clinical analogs like semaglutide share this mechanism but require subcutaneous administration; the (S)-enantiomer’s oral activity offers a distinct advantage .
Neuropsychiatric Indications
Dopamine D2/D3 receptor binding assays reveal moderate affinity (Kᵢ = 120 nM), hinting at applications in schizophrenia or addiction.
Model | LD₅₀ | Notable Effects |
---|---|---|
Rat (oral) | 1,200 mg/kg | Transient hypotension, no organ toxicity |
Mouse (iv) | 250 mg/kg | Mild hepatomegaly at high doses |
Comparative Analysis with Structural Analogs
Compound | Structure | Key Difference | Activity Profile |
---|---|---|---|
1-Methylpyrrolidine | Methyl substitution | Reduced GLP-1R affinity (EC₅₀ = 200 nM) | Limited metabolic efficacy |
2-Aminomethylpyridine | Pyridine ring | Enhanced CNS penetration | Neuroprotective effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume